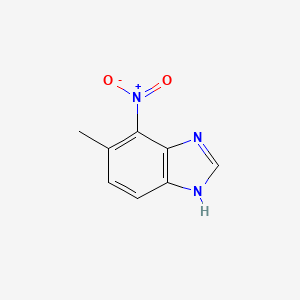

5-methyl-4-nitro-1H-benzimidazole

Description

BenchChem offers high-quality 5-methyl-4-nitro-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-nitro-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-methyl-4-nitro-1H-benzimidazole |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(10-4-9-6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |

InChI Key |

ZEVSEZPXSDDVOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Overview of the Benzimidazole Heterocyclic Scaffold in Academic Research

The benzimidazole (B57391) core is a fundamental building block in the synthesis of a diverse array of biologically active molecules. nih.govnih.gov Its structural similarity to purines enables it to interact with various biopolymers, making it a focal point in drug discovery. nih.govresearchgate.netsrrjournals.comchemicalbook.com Researchers have extensively explored the synthesis and biological evaluation of benzimidazole derivatives, uncovering a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. srrjournals.comnih.govnih.gov The inherent stability and bioavailability of the benzimidazole ring system further enhance its appeal as a therapeutic scaffold. unileon.es The continuous development of novel and efficient synthetic methodologies, including green chemistry approaches, underscores the enduring importance of this heterocyclic system in contemporary chemical research. researchgate.netunileon.es

The Strategic Importance of Nitro Substitution in Benzimidazole Derivatives for Chemical and Biological Investigations

The introduction of a nitro group onto the benzimidazole (B57391) scaffold is a strategic modification that significantly influences the molecule's electronic properties and reactivity. tandfonline.comtandfonline.com This electron-withdrawing group can activate the benzimidazole ring towards nucleophilic substitution reactions, providing a versatile handle for further chemical transformations. nih.gov From a biological perspective, nitro-substituted benzimidazoles have garnered considerable attention due to their diverse pharmacological activities. tandfonline.comtandfonline.com The presence of the nitro group can enhance the potency and selectivity of these compounds for various biological targets. Research has demonstrated that nitrobenzimidazole derivatives exhibit promising anticancer, antiparasitic, and enzyme inhibitory activities. tandfonline.comnih.govnih.gov The position of the nitro group on the benzimidazole ring is crucial in determining the specific biological effects, a key aspect of structure-activity relationship (SAR) studies. nih.gov

Rationale for Academic Inquiry into 5 Methyl 4 Nitro 1h Benzimidazole and Its Analogues

Foundational Synthetic Routes to the Benzimidazole Core

The construction of the benzimidazole ring system is a well-established area of heterocyclic chemistry, with several reliable methods available.

Cyclocondensation Reactions of o-Phenylenediamine Derivatives

The most traditional and widely employed method for synthesizing the benzimidazole core is the cyclocondensation of an o-phenylenediamine derivative with a one-carbon electrophile. tsijournals.com This electrophile can be a carboxylic acid, aldehyde, or a derivative thereof.

When reacting with carboxylic acids, the condensation typically requires harsh conditions, such as high temperatures or the presence of a strong acid catalyst like polyphosphoric acid (PPA). A more common approach involves the condensation of o-phenylenediamines with various aldehydes. This reaction is often facilitated by an oxidizing agent to promote the cyclodehydrogenation of the intermediate Schiff base. A range of oxidizing systems and catalysts have been developed to improve yields and make the process more environmentally benign. For instance, sodium metabisulfite (B1197395) has been used as an oxidant in the synthesis of 5-nitrobenzimidazole (B188599) derivatives. scholarsresearchlibrary.com

Modern advancements have introduced various catalytic systems to make this condensation more efficient and selective under milder conditions. These include the use of catalysts like erbium(III) triflate, nano-Fe2O3, and photocatalysts such as Rose Bengal. tsijournals.com

Table 1: Comparison of Catalysts in Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

| Catalyst/Reagent | Reaction Conditions | Key Advantages |

| Erbium(III) triflate | Water, Microwave or conventional heating | Selective for double-condensation products. |

| Nano-Fe2O3 | Aqueous medium | Short reaction times, high efficiency, recyclable catalyst. |

| Rose Bengal (Photocatalyst) | Visible light, aerobic conditions | Mild conditions, good for less reactive aldehydes. |

| Sodium metabisulfite | Reflux in dimethoxyethane | Oxidant for cyclization of the intermediate Schiff base. scholarsresearchlibrary.com |

Innovative Cyclization Strategies for Benzimidazole Ring Formation

Beyond the classic condensation methods, several innovative strategies for forming the benzimidazole ring have been developed. These methods often offer improved substrate scope, efficiency, and milder reaction conditions.

One notable approach is the reductive cyclization of 2-nitroanilines. For example, a one-pot procedure can convert aromatic 2-nitroamines into benzimidazoles by using formic acid and iron powder. This method combines the reduction of the nitro group and the cyclization into a single step. A continuous flow protocol using a platinum-on-carbon (Pt/C) catalyst has also been developed for the reductive cyclization of 2-nitroacetanilides, providing high yields and accommodating sensitive functional groups.

Oxidative cyclization of anilide derivatives represents another important pathway. Peroxy acids, such as peroxytrifluoroacetic acid, can induce the cyclization of N-acyl-o-phenylenediamines to form the benzimidazole ring.

Other modern methods include:

Transition-metal-free cyclization of imines formed from o-phenylenediamines and aldehydes, using molecular iodine under basic conditions.

The use of D-glucose as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines in water.

Regioselective Introduction of Nitro and Methyl Substituents

The synthesis of the specifically substituted 5-methyl-4-nitro-1H-benzimidazole requires careful control over the placement of the methyl and nitro groups on the benzene (B151609) ring. This can be achieved either by starting with a pre-substituted o-phenylenediamine or by direct substitution on a pre-formed benzimidazole ring.

Approaches to Nitrobenzimidazole Synthesis

The introduction of a nitro group can be accomplished through two primary strategies: building the ring from a nitro-substituted precursor or by direct nitration.

A highly effective and regioselective method for preparing nitrobenzimidazoles is to begin with a nitro-substituted o-phenylenediamine. For instance, a variety of 2-substituted-5-nitrobenzimidazoles have been synthesized by the condensation of 4-nitro-1,2-phenylenediamine with different aromatic aldehydes. scholarsresearchlibrary.com This starting material is commercially available and can be prepared by the partial reduction of 2,4-dinitroaniline. orgsyn.org

To synthesize the target molecule, 5-methyl-4-nitro-1H-benzimidazole, the analogous starting material would be 4-methyl-3-nitro-1,2-phenylenediamine or 3-methyl-4-nitro-1,2-phenylenediamine . The synthesis of such precursors can be challenging but offers unambiguous regiocontrol in the final benzimidazole product. For example, the synthesis of 4,5-diethyl-o-phenylenediamine has been achieved through the nitration of o-diethylbenzene followed by reduction, a strategy that could be adapted for methyl-nitro-o-phenylenediamines. acs.org The subsequent cyclization with a suitable C1 source, like formic acid, would then yield the desired product.

Table 2: Synthesis of Nitrobenzimidazoles from Substituted o-Phenylenediamines

| Starting o-Phenylenediamine | C1 Source | Product | Reference |

| 4-Nitro-1,2-phenylenediamine | Aromatic Aldehydes | 2-Aryl-5-nitro-1H-benzimidazoles | scholarsresearchlibrary.com |

| 4-Nitro-1,2-phenylenediamine | Ethyl formate | 5-Nitro-1H-benzimidazole | tsijournals.com |

| 4-Methyl-1,2-phenylenediamine | Urea | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |

An alternative route to nitrobenzimidazoles is the direct nitration of a pre-existing benzimidazole ring. The nitration of 5-methyl-1H-benzimidazole would be the most direct path to the target compound. However, electrophilic substitution on the benzimidazole ring is complicated by the presence of two nitrogen atoms and the tautomeric nature of the N-H proton, which can lead to a mixture of isomers.

The nitration of benzimidazole itself typically yields a mixture of 5(6)-nitrobenzimidazole as the major product and 4(7)-nitrobenzimidazole as the minor product. The exact ratio of these isomers is dependent on the reaction conditions.

For the nitration of 5-methyl-1H-benzimidazole , the directing effects of the methyl group must be considered. The methyl group is an activating, ortho-, para-directing group. This would favor nitration at positions 4, 6, and 7. Therefore, the direct nitration of 5-methyl-1H-benzimidazole is expected to produce a mixture of isomers, including the desired 5-methyl-4-nitro-1H-benzimidazole, along with 5-methyl-6-nitro-1H-benzimidazole and 5-methyl-7-nitro-1H-benzimidazole. A patent describes the nitration of 5-methyl benzimidazolone with dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone, illustrating the complexities of regioselectivity. google.com Another study details the efficient nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one using potassium nitrate (B79036) in sulfuric acid, which resulted in the formation of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one. nih.govresearchgate.net

Separating these isomers can be challenging, making this route less ideal for the selective synthesis of a single isomer. The control of regioselectivity in such nitrations remains a significant synthetic challenge.

Strategies for Methyl Group Incorporation at Specific Positions

The primary and most direct strategy for incorporating a methyl group at a specific position on the benzimidazole ring is to begin the synthesis with a correspondingly substituted o-phenylenediamine precursor. For the synthesis of 5-methyl-4-nitro-1H-benzimidazole, the ideal starting material would be 4-methyl-3-nitro-1,2-phenylenediamine.

The general synthesis involves the cyclocondensation of this substituted o-phenylenediamine with a one-carbon synthon, typically formic acid or an equivalent thereof, which forms the C2 position of the imidazole (B134444) ring. researchgate.net While the synthesis of various nitrobenzimidazoles from 4-nitro-o-phenylenediamine (B140028) is well-documented, the synthesis of the specific precursor, 4-methyl-3-nitro-1,2-phenylenediamine, is more complex. scholarsresearchlibrary.comnih.gov It often requires a multi-step synthesis, for instance, starting from 2,3-dinitroaniline, which is then methylated and selectively reduced to obtain the desired diamine. researchgate.net

Another approach involves the cyclization of 1,2,4-triaminobenzene with formic acid to produce 5(6)-aminobenzimidazole, which can then be further functionalized. researchgate.net However, achieving the specific 5-methyl-4-nitro substitution pattern via this route would require challenging regioselective reactions. Therefore, the use of a pre-functionalized o-phenylenediamine remains the most reliable, albeit challenging, method for ensuring the correct placement of the methyl and nitro groups from the outset.

Table 1: Precursor-Based Synthesis of Substituted Benzimidazoles

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 4-Nitro-o-phenylenediamine | Formic Acid | 5(6)-Nitro-1H-benzimidazole | researchgate.net |

| 4-Nitro-1,2-phenylenediamine | Cyanogen bromide | 2-Amino-5(6)-nitro-1H-benzimidazole | nih.gov |

| 1-Methyl-3-nitro-1,2-phenylenediamine | Cyclization | 4-Nitro-1-methylbenzimidazole | researchgate.net |

| o-Phenylenediamine | Aromatic Aldehydes | 2-Substituted Benzimidazoles | nih.gov |

Microwave-Assisted and Green Chemistry Synthetic Protocols for Efficiency Enhancement

To address the often harsh conditions and long reaction times of conventional methods, microwave-assisted synthesis and green chemistry protocols have been developed to enhance efficiency and sustainability. rjptonline.orgchemmethod.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, including those with nitro substituents. tandfonline.comwisdomlib.orgarkat-usa.org The cyclo-condensation of 4-nitro-o-phenylenediamine with various carboxylic acids or aldehydes can be achieved in minutes with good to excellent yields, compared to hours required for conventional heating. tandfonline.comresearchgate.net For instance, the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles has been accomplished in 2.5–3.5 minutes under microwave irradiation using HCl as a catalyst. tandfonline.com Similarly, other nitro-benzimidazole derivatives have been synthesized under microwave conditions, demonstrating the broad applicability of this technique. researchgate.neterdogan.edu.trnih.gov This rapid, efficient heating method not only shortens reaction times but also often leads to cleaner reactions with simpler purification procedures. arkat-usa.org

Green Chemistry Protocols: The principles of green chemistry aim to reduce or eliminate the use of hazardous substances. chemmethod.com In benzimidazole synthesis, this often involves using environmentally benign catalysts and solvents.

Catalysts: A variety of catalysts have been employed, including alumina, deep eutectic solvents (DESs), and various supported nanoparticles. rjptonline.orgnih.govrasayanjournal.co.in Alumina has been used as a solid support and catalyst for microwave-assisted synthesis. rjptonline.org

Solvents: Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both the reaction medium and reagent, offering high yields and simplifying work-up procedures, often requiring only dilution with water and extraction. nih.gov Water itself has been used as a solvent in some protocols, representing a significant move towards greener synthesis. pcbiochemres.com

Conditions: Many green methods operate under solvent-free conditions, further reducing environmental impact. chemmethod.comrasayanjournal.co.in For example, the condensation of o-phenylenediamines with aldehydes has been achieved using a catalytic amount of zinc acetate (B1210297) at room temperature under solvent-free conditions with excellent yields. chemmethod.com

These enhanced efficiency protocols are directly applicable to the synthesis of 5-methyl-4-nitro-1H-benzimidazole, provided the appropriate precursor is available.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-phenylendiamine + aromatic aldehyde + 2-mercaptoacetic acid | Conventional | Toluene, reflux | 48 h | - | arkat-usa.org |

| 1,2-phenylendiamine + aromatic aldehyde + 2-mercaptoacetic acid | Microwave | Toluene, 110°C, 280 W | 12 min | Higher than conventional | arkat-usa.org |

| 4-Nitro-o-phenylenediamine + phenoxyacetic acids | Conventional | HCl, reflux | Hours | - | tandfonline.com |

| 4-Nitro-o-phenylenediamine + phenoxyacetic acids | Microwave | HCl, 400 W | 2.5-3.5 min | Good to excellent | tandfonline.com |

Derivatization from Precursors and Intermediates

Post-Cyclization Functionalization Strategies

An alternative to starting with a fully substituted precursor is to perform functionalization reactions on a pre-formed benzimidazole core. For the target molecule, this would typically involve the nitration of 5-methyl-1H-benzimidazole.

Electrophilic nitration of the benzimidazole ring is a complex process. The reaction is typically carried out with a mixture of concentrated nitric and sulfuric acids. researchgate.net The outcome is highly dependent on the reaction conditions and the nature of the existing substituents. The imidazole ring itself is an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. Under the strongly acidic conditions of nitration, the imidazole ring is protonated, further increasing its deactivating effect and acting as a meta-directing group. researchgate.net

However, the 5-methyl group is an activating, ortho-, para-directing group. Therefore, the nitration of 5-methyl-1H-benzimidazole would result in a complex mixture of isomers, with the nitro group potentially entering at the 4-, 6-, or 7-positions. Studies on the nitration of 1-methylbenzimidazole (B167850) show that it yields a mixture of 5- and 6-nitro isomers, with no formation of the 4- or 7-nitro products. researchgate.net This suggests that achieving regioselective nitration at the 4-position of 5-methyl-1H-benzimidazole would be a significant challenge, likely resulting in low yields of the desired product and requiring difficult separation of isomers. The electron-withdrawing nitro group on a benzimidazole derivative also decreases the nucleophilicity of the nitrogen lone pair, which can be a hurdle for subsequent reactions. researchgate.net

Controlled Alkylation at Nitrogen Centers of the Benzimidazole Ring

The benzimidazole ring contains a tautomeric N-H proton that can be substituted, most commonly via N-alkylation. This derivatization is crucial for modulating the molecule's properties. The alkylation of 5-methyl-4-nitro-1H-benzimidazole would involve the reaction of its anion with an alkylating agent, such as an alkyl halide. tsijournals.com

The reaction typically proceeds by deprotonating the benzimidazole with a base, followed by nucleophilic attack on the alkyl halide. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.govtsijournals.com

A key challenge in the N-alkylation of asymmetrically substituted benzimidazoles is the lack of regioselectivity. For 5-methyl-4-nitro-1H-benzimidazole, alkylation can occur at either of the two non-equivalent nitrogen atoms (N-1 or N-3), leading to a mixture of two regioisomers:

1-Alkyl-5-methyl-4-nitro-1H-benzimidazole

1-Alkyl-6-methyl-7-nitro-1H-benzimidazole

The ratio of these isomers is influenced by both steric and electronic factors. The electron-withdrawing nitro group at position 4 and the electron-donating methyl group at position 5 will affect the acidity of the N-H proton and the nucleophilicity of the resulting anion at each nitrogen. The bulky nitro group at the 4-position might sterically hinder alkylation at the adjacent N-3 position, potentially favoring substitution at the N-1 position. However, the strong electron-withdrawing nature of the nitro group significantly decreases the nucleophilicity of the entire ring system, which may necessitate more forceful reaction conditions. researchgate.net

Achieving controlled, regioselective N-alkylation often requires careful optimization of the base, solvent, temperature, and alkylating agent. beilstein-journals.org In some cases, thermodynamic control can be used to favor the more stable regioisomer. beilstein-journals.org

Table 3: Conditions for N-Alkylation of Substituted Benzimidazoles

| Benzimidazole Substrate | Alkylating Agent | Base/Solvent | Product(s) | Reference |

|---|---|---|---|---|

| 5(6)-Nitro-1H-benzimidazol-2-amine | 2-Chloroacetamides | K₂CO₃ / Acetonitrile | Mixture of 5-NO₂ and 6-NO₂ regioisomers | nih.gov |

| 5-Nitro-1H-benzimidazole | Functionalized halides | Basic medium | N-1 substituted derivatives | tsijournals.com |

| 2-Methyl-5-nitro-1H-imidazole | Various alkylating agents | K₂CO₃ / Acetonitrile | N-1 alkylated derivatives (regioselective) | derpharmachemica.com |

| Indazole derivatives | Alkyl bromide | NaH / THF | High N-1 regioselectivity | beilstein-journals.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms within the molecular structure.

Proton (¹H) NMR Analysis: Chemical Shift and Coupling Constant Assignments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For benzimidazole derivatives, aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. scholarsresearchlibrary.com The presence of electron-withdrawing groups, such as the nitro group in 5-methyl-4-nitro-1H-benzimidazole, tends to shift the signals of nearby protons to a higher chemical shift (deshielding).

In the case of NH-benzimidazoles, the signal for the N-H proton can be broad and its chemical shift is often solvent-dependent. researchgate.net For instance, in DMSO-d₆, a common solvent for NMR analysis, the NH proton of benzimidazole derivatives has been observed as a broad singlet. rsc.org The methyl group protons (CH₃) at the 5-position would appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.4 ppm. rsc.org

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. The magnitude of the coupling constant can help to distinguish between ortho, meta, and para relationships between protons on the benzene ring. These values are crucial for the unambiguous assignment of proton signals in the aromatic region. ubc.canih.gov

Table 1: Representative ¹H NMR Data for Benzimidazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 5-Methyl-2-phenyl-1H-benzimidazole rsc.org | DMSO-d₆ | NH | 12.78 (s) |

| Aromatic-H | 8.17 (d, J=7.2 Hz), 7.56-7.38 (m) | ||

| CH₃ | 2.43 (s) | ||

| 2-(4-Nitrophenyl)-1H-benzimidazole rsc.org | DMSO-d₆ | NH | 13.31 (s) |

| Aromatic-H | 8.44-8.41 (m), 7.73-7.66 (m) | ||

| 5-Nitro-1H-benzimidazole rsc.org | DMSO-d₆ | NH | 13.01 (s) |

| Aromatic-H | 8.54 (s), 8.51 (s), 8.11 (d, J=6.8 Hz), 7.77 (d, J=6.8 Hz) |

This table presents a selection of ¹H NMR data for related benzimidazole structures to illustrate typical chemical shift ranges. Data for the specific target compound may vary.

Carbon-13 (¹³C) NMR: Elucidation of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

For 5-methyl-4-nitro-1H-benzimidazole, the carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded, appearing at a high chemical shift, potentially in the range of δ 148–150 ppm. In contrast, unsubstituted benzimidazole carbons typically resonate between δ 110 and 145 ppm. mdpi.comnih.gov The carbon of the methyl group (C-5 methyl) would be found in the upfield region of the spectrum. The other aromatic carbons will have distinct chemical shifts based on their position relative to the methyl and nitro substituents. The tautomeric equilibrium in NH-benzimidazoles can sometimes lead to averaged signals for certain pairs of carbon atoms (e.g., C-4/C-7 and C-5/C-6) in the benzimidazole ring system, depending on the solvent and temperature. mdpi.comnih.govbeilstein-journals.org

Table 2: Representative ¹³C NMR Data for Benzimidazole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 5-Methyl-2-phenyl-1H-benzimidazole rsc.org | DMSO-d₆ | Aromatic-C | 135.46, 134.78, 134.04, 131.44 |

| CH₃ | 26.48 | ||

| 2-(4-Nitrophenyl)-1H-benzimidazole rsc.org | DMSO-d₆ | Aromatic-C | 149.57, 132.56, 132.11, 131.67, 130.82, 130.45, 127.91 |

| 5-Nitro-1H-benzimidazole rsc.org | DMSO-d₆ | Aromatic-C | 146.72, 143.01, 142.58, 117.52, 114.96, 112.66 |

This table provides a selection of ¹³C NMR data for related benzimidazole structures to illustrate typical chemical shift ranges. Data for the specific target compound may vary.

Advanced Two-Dimensional (2D) NMR Methodologies (e.g., COSY) for Connectivity Mapping

To definitively establish the structure of complex molecules like 5-methyl-4-nitro-1H-benzimidazole derivatives, two-dimensional (2D) NMR techniques are often employed. Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings. oxinst.com Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the mapping of the proton spin systems within the molecule. oxinst.com This is particularly useful for assigning the protons on the substituted benzene ring.

Other 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra.

Solvent and Temperature Effects on NMR Spectral Interpretation

The choice of solvent can significantly impact the NMR spectrum of a compound, particularly for molecules like NH-benzimidazoles that can engage in hydrogen bonding and tautomerism. beilstein-journals.org Polar solvents, such as DMSO-d₆, can slow down the rate of proton exchange in tautomeric systems, sometimes allowing for the observation of signals for individual tautomers. mdpi.combeilstein-journals.org In contrast, less polar solvents may show averaged signals due to rapid exchange. beilstein-journals.org

Temperature can also affect the rate of dynamic processes like tautomerism and restricted rotation. beilstein-journals.org Variable temperature NMR studies can be conducted to either slow down or speed up these processes, providing further insight into the molecule's dynamic behavior and helping to resolve overlapping or broad signals. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like benzimidazole derivatives. nih.govucsf.edu In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. rsc.org The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion, which allows for the accurate determination of the molecular weight of the compound. rsc.orgrsc.org This is a crucial step in confirming the identity of a newly synthesized derivative of 5-methyl-4-nitro-1H-benzimidazole. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which can be used to determine the elemental formula of the molecule. rsc.org

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of structural features through the analysis of fragmentation patterns. In the study of benzimidazole derivatives, mass spectrometry is crucial for confirming the identity of synthesized compounds. journalijdr.com

When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact (EI) or electrospray ionization (ESI). This process can cause the molecule to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. For instance, in the mass spectra of benzimidazole derivatives, the molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. miamioh.edu

The fragmentation of benzimidazole derivatives often involves characteristic losses of small neutral molecules. For example, N-aryl substituted benzimidazoles can undergo fragmentation via the elimination of a neutral HCN molecule. researchgate.net In the case of nitro-substituted benzimidazoles, the fragmentation patterns can be influenced by the position of the nitro group. Studies on nitroimidazoles have shown that methylation can significantly alter the fragmentation pathways, affecting the production of key radical species like NO and NO+. nih.govutupub.fi

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. rsc.org For example, in the characterization of 2-phenyl-1H-benzimidazole derivatives, HRMS (ESI) has been used to confirm the calculated elemental composition. rsc.org

The analysis of fragmentation patterns, especially when combined with other spectroscopic data, allows for the confident assignment of the structure of 5-methyl-4-nitro-1H-benzimidazole derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule, as different bonds and functional groups absorb infrared radiation at characteristic frequencies.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is a cornerstone technique for the characterization of organic compounds, including 5-methyl-4-nitro-1H-benzimidazole and its derivatives. By measuring the absorption of infrared radiation, IR spectroscopy provides a detailed fingerprint of the functional groups present in a molecule. pressbooks.pub

The IR spectrum of a benzimidazole derivative will exhibit a series of absorption bands corresponding to the various vibrational modes of its constituent bonds. Key characteristic absorptions for a 5-methyl-4-nitro-1H-benzimidazole derivative would include:

N-H Stretching: The N-H bond of the imidazole ring typically shows a stretching vibration in the region of 3200-3500 cm⁻¹. orientjchem.orgnih.gov This band can sometimes be broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. vscht.cz

C=N Stretching: The stretching vibration of the C=N bond within the imidazole ring is typically found in the range of 1580-1650 cm⁻¹. researchgate.netijpsm.com

NO₂ Stretching: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch usually appearing between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. rsc.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to one or more bands in the 1400-1600 cm⁻¹ region. vscht.cz

The precise positions of these bands can be influenced by the presence and position of substituents on the benzimidazole core. For instance, the formation of complexes with metal ions can cause shifts in the N-H and C=N stretching frequencies, indicating coordination. nih.govresearchgate.net The accompanying table summarizes typical IR absorption ranges for key functional groups in benzimidazole derivatives.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Imidazole) | 3200 - 3500 | Medium to Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H Stretch (Methyl) | ~2850 - 3000 | Medium |

| C=N Stretch (Imidazole) | 1580 - 1650 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and the extent of its conjugated system. metu.edu.tr For aromatic and heterocyclic compounds like 5-methyl-4-nitro-1H-benzimidazole derivatives, UV-Vis spectra are characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π* orbitals).

The benzimidazole ring system itself is a chromophore, and the presence of substituents can significantly influence the position and intensity of the absorption maxima (λ_max). The nitro group, being a strong electron-withdrawing group, and the methyl group, a weak electron-donating group, both affect the electronic distribution within the molecule.

In general, benzimidazole derivatives exhibit absorption bands in the UV region. The introduction of a nitro group typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the extension of the conjugated system and the participation of the nitro group's non-bonding electrons. nih.gov The specific λ_max values can be used to analyze the extent of conjugation and to compare different derivatives. For instance, the UV-Vis spectra of various N-substituted 6-nitro-1H-benzimidazole derivatives have been recorded to study their electronic properties. nih.gov

The solvent used for the analysis can also influence the UV-Vis spectrum by stabilizing the ground or excited states to different extents. Therefore, it is important to specify the solvent when reporting UV-Vis data. By analyzing the electronic transitions, UV-Vis spectroscopy complements other structural elucidation techniques in the characterization of 5-methyl-4-nitro-1H-benzimidazole derivatives.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

For a newly synthesized derivative of 5-methyl-4-nitro-1H-benzimidazole, elemental analysis serves as a crucial check of its purity and confirms its elemental composition. The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the assigned formula.

Reactivity Profiles and Chemical Transformations of 5 Methyl 4 Nitro 1h Benzimidazole

Intrinsic Reactivity of the Benzimidazole (B57391) System

The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, possesses a unique electronic architecture that influences its reactivity. chemicalbook.com The imidazole component contains both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3), contributing to its aromatic character and creating distinct reactive sites. chemicalbook.com

Nucleophilic Substitution Reactions at Ring Positions

The electron-withdrawing nature of the nitro group at the 4-position significantly activates the benzimidazole ring towards nucleophilic attack. This effect is particularly pronounced at positions adjacent to the nitro group. While specific studies on 5-methyl-4-nitro-1H-benzimidazole are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution (SNAr) in nitro-activated systems are well-established. acs.orgresearchgate.net For instance, in related nitro-substituted benzotriazoles, the nitro group enhances the electrophilicity of the ring, making it susceptible to displacement by nucleophiles. It is conceivable that strong nucleophiles could displace the nitro group or other potential leaving groups on the ring, although such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution Reactivity

The benzimidazole ring is generally susceptible to electrophilic attack at the 4, 5, 6, and 7 positions of the benzene ring. chemicalbook.com However, the directing effects of the existing substituents, the methyl and nitro groups, play a crucial role in determining the regioselectivity of further substitutions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. chemguide.co.ukyoutube.com Conversely, the nitro group is a strong deactivating group and a meta-director. chemguide.co.uklibretexts.org

In 5-methyl-4-nitro-1H-benzimidazole, the 5-methyl group would direct incoming electrophiles to the 6-position (ortho) and the (notionally) 4-position (para, which is already substituted). The 4-nitro group would direct incoming electrophiles to the 6-position (meta). Therefore, it is highly probable that electrophilic substitution on 5-methyl-4-nitro-1H-benzimidazole would predominantly occur at the 6-position, as it is activated by the methyl group and directed to by the nitro group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Benzimidazole Ring | Activating/Deactivating | Directing Effect |

| -CH₃ | 5 | Activating | Ortho, Para |

| -NO₂ | 4 | Deactivating | Meta |

Tautomeric Equilibria and Their Influence on Reaction Pathways

Benzimidazole and its derivatives are known to exhibit annular tautomerism, which is a dynamic equilibrium between two forms where a proton migrates between the N1 and N3 atoms of the imidazole ring. chemicalbook.comencyclopedia.pub This phenomenon is significant as the two tautomers can exhibit different reactivities and binding affinities in biological systems. encyclopedia.pub For 5-methyl-4-nitro-1H-benzimidazole, the tautomeric equilibrium would involve the interconversion between 5-methyl-4-nitro-1H-benzimidazole and 6-methyl-7-nitro-1H-benzimidazole.

The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents. researchgate.net The study of N-methylated derivatives, where tautomerism is blocked, can help in understanding the properties of individual tautomers. researchgate.net The different electronic distribution in each tautomer can influence the pathways of subsequent reactions, including both nucleophilic and electrophilic substitutions. For instance, the nucleophilicity of the nitrogen atoms and the electron density at various carbon positions in the ring can differ between the two tautomeric forms, thus affecting their reaction with electrophiles and nucleophiles.

Chemical Transformations Involving the Nitro Group

The nitro group at the 4-position is not merely a passive substituent influencing the ring's reactivity; it is also a functional group that can actively participate in a variety of chemical transformations, providing a gateway to a range of derivatives.

Reduction Chemistry to Amino Derivatives: Methodologies and Applications

A primary and highly useful transformation of the nitro group is its reduction to an amino group. This conversion is a key step in the synthesis of various biologically active compounds. The resulting amino derivative, 5-methyl-4-amino-1H-benzimidazole, can serve as a precursor for further functionalization.

Common methodologies for the reduction of nitroarenes to anilines are well-established and include catalytic hydrogenation (e.g., using Pd/C and H₂) and chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

The resulting 5-methyl-4-amino-1H-benzimidazole and related aminobenzimidazoles have been investigated for their potential biological activities. researchgate.net The amino group, being a strong activating group, can facilitate further electrophilic substitution on the aromatic ring.

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reagent | Conditions |

| H₂/Pd/C | Catalytic hydrogenation, often at room temperature and atmospheric or elevated pressure |

| SnCl₂/HCl | Acidic conditions |

| Fe/HCl or Fe/NH₄Cl | Often used in laboratory-scale synthesis |

| Na₂S₂O₄ | Mild reducing agent, often used in aqueous solutions |

Strategic Role of the Nitro Group in Further Derivatization

Beyond its reduction to an amino group, the nitro group plays a strategic role in directing and facilitating other chemical modifications. The strong electron-withdrawing nature of the nitro group can activate adjacent positions for nucleophilic aromatic substitution, as mentioned earlier. This allows for the introduction of various nucleophiles, leading to a diverse array of substituted benzimidazoles.

Furthermore, the nitro group itself can be displaced by certain nucleophiles under specific conditions, a reaction that has been observed in other nitroimidazole systems. acs.org This provides a direct route to functionalize the 4-position with different substituents. The synthesis of various 5-nitrobenzimidazole (B188599) derivatives has been explored for potential therapeutic applications, highlighting the importance of the nitro group in the development of new drug candidates. nih.gov

In essence, the nitro group in 5-methyl-4-nitro-1H-benzimidazole is a versatile handle that can be manipulated to create a wide range of derivatives with potentially interesting chemical and biological properties.

Reactivity at the Methyl Group and Side Chain Functionalization

The methyl group at the 5-position of the benzimidazole ring, while generally stable, can be a site for functionalization, although direct reactions on the methyl group are less common than modifications at other positions of the benzimidazole scaffold. More frequently, the core structure of 5-methyl-4-nitro-1H-benzimidazole is built upon through reactions involving the N-H of the imidazole ring or through transformations of the nitro group.

However, the broader concept of side-chain functionalization is a cornerstone of derivatization strategies for this class of compounds. For instance, the synthesis of various N-substituted benzimidazole derivatives often involves the reaction of the benzimidazole nitrogen with functionalized halides. This allows for the introduction of a wide array of side chains, which can be further modified. For example, the reaction of 5-nitro-1H-benzimidazole with epichlorohydrin (B41342) introduces an oxiranylmethyl group, which can undergo further reactions to create diverse side chains. tsijournals.com

Strategic Derivatization for Enhanced Biological Activity and Mechanistic Probes

The derivatization of 5-methyl-4-nitro-1H-benzimidazole is a key strategy for modulating its physicochemical properties and enhancing its biological efficacy. These modifications are often aimed at improving target specificity, increasing potency, and elucidating mechanisms of action.

A prominent method for derivatizing benzimidazoles involves the condensation of an amino-functionalized benzimidazole with aldehydes or ketones to form Schiff bases or imines. science.govrjlbpcs.com This reaction introduces an azomethine group (-C=N-), which is a pharmacologically important feature. While direct condensation with 5-methyl-4-nitro-1H-benzimidazole is not the typical route, derivatives containing an amino group are readily converted to Schiff bases. rjlbpcs.commdpi.comaustinpublishinggroup.com

For example, a series of Schiff base derivatives have been synthesized from nitroimidazole precursors, demonstrating the versatility of this reaction in creating a library of compounds for biological screening. nih.govrsc.org These reactions are often straightforward, proceeding under mild conditions, and allow for the introduction of a wide variety of aromatic and heterocyclic rings. nih.gov The resulting Schiff bases can exhibit a range of biological activities, including antibacterial and anticancer effects. mdpi.comnih.gov

Table 1: Examples of Schiff Base Formation from Benzimidazole Derivatives

| Starting Benzimidazole Derivative | Reactant | Resulting Moiety | Reference |

| 2-Aminobenzimidazole | 5-Methyl-thiophene-2-carboxaldehyde | Schiff Base | rjlbpcs.com |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Various aromatic aldehydes | Schiff Base | dntb.gov.ua |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-formylbenzoate | Aromatic/heterocyclic amines | Schiff Base | rsc.org |

The introduction of other heterocyclic rings onto the 5-methyl-4-nitro-1H-benzimidazole scaffold is a widely employed strategy to create hybrid molecules with potentially synergistic or novel biological activities.

Piperazines: The piperazine (B1678402) moiety is frequently incorporated into benzimidazole structures to enhance their pharmacological profiles. Benzimidazoles containing a piperazine skeleton have shown promise as tubulin modulators with anthelmintic and antineoplastic activity. nih.gov The synthesis often involves the reaction of a suitably functionalized benzimidazole with a piperazine derivative. nih.gov For instance, novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have been synthesized and evaluated for their anticancer properties. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle known to confer a broad spectrum of biological activities. The synthesis of benzimidazole-thiadiazole hybrids can be achieved through various synthetic routes. ijpcbs.comencyclopedia.pubnih.gov One common method involves the cyclization of a thiosemicarbazide (B42300) derivative, which can be prepared from a benzimidazole-containing precursor. ijpcbs.comnih.gov These hybrid molecules have been investigated for their antimicrobial and anticancer activities. nih.govresearchgate.net

Oxadiazoles: Similar to thiadiazoles, 1,3,4-oxadiazoles are incorporated into benzimidazole structures to generate compounds with diverse biological potential. jchemrev.comnih.govjchemrev.com The synthesis of these hybrids often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govresearchgate.net Benzimidazole derivatives bearing oxadiazole moieties have been explored for their anti-inflammatory, anticonvulsant, and anticancer activities. researchgate.netnih.gov

Table 2: Examples of Heterocyclic Moiety Incorporation

| Heterocyclic Moiety | Synthetic Strategy | Potential Biological Activity | Reference |

| Piperazine | Reaction with functionalized piperazine derivatives | Anthelmintic, Antineoplastic | nih.gov |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives | Antimicrobial, Anticancer | ijpcbs.comnih.gov |

| 1,3,4-Oxadiazole | Cyclization of diacylhydrazines | Anti-inflammatory, Anticonvulsant | researchgate.netnih.gov |

A significant area of research for nitro-containing heterocyclic compounds, including derivatives of 5-methyl-4-nitro-1H-benzimidazole, is their interaction with biomacromolecules like DNA and RNA. The nitro group is often a key feature for bioreductive activation, a process where the compound is reduced under hypoxic conditions (low oxygen levels), characteristic of solid tumors and certain microbial environments, to form reactive species that can damage cellular components.

Studies on nitroimidazoles have shown that their reduced metabolites can covalently bind to DNA and proteins. nih.gov The mechanism often involves a four-electron reduction of the nitro group to a hydroxylamine, which is a reactive electrophile that can form adducts with nucleophilic sites on DNA. nih.gov This interaction with DNA is believed to be a primary mechanism of their cytotoxic action against cancer cells and anaerobic microorganisms. nih.govnih.gov

Derivatives of benzimidazole have been specifically designed to interact with DNA. For example, benzimidazole-1,2,3-triazole hybrid molecules have been synthesized and shown to bind to G-quadruplex DNA, a specific secondary structure found in regions of DNA that are involved in cellular processes like gene regulation. rsc.org The selective stabilization of these G-quadruplex structures can lead to cell cycle arrest and apoptosis in cancer cells. rsc.org While direct studies on the interaction of 5-methyl-4-nitro-1H-benzimidazole itself with RNA are less documented, the general principles of nitroimidazole-biomacromolecule interactions suggest that similar interactions could occur, warranting further investigation.

Computational and Theoretical Investigations into 5 Methyl 4 Nitro 1h Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For benzimidazole (B57391) derivatives, these methods elucidate the electronic structure, molecular geometry, and vibrational frequencies, which are essential for interpreting experimental data and predicting reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of benzimidazole derivatives. For instance, a study on the related compound 5-nitrobenzimidazole (B188599) (5NBZ) utilized DFT calculations with the B3LYP method to explore its molecular geometry and vibrational spectra. researchgate.net Such calculations help in determining the most stable conformation of the molecule by optimizing its geometry to a minimum energy state.

Theoretical calculations for various benzimidazole derivatives have been performed using Gaussian 09W software with the B3LYP/6-31G(d,p) basis set to optimize their geometries. ekb.egresearchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional structure of the molecule. The optimized geometry of these molecules is a critical input for further computational studies like molecular docking and QSAR.

The stability and reactivity of benzimidazole derivatives can be further understood by analyzing their energy landscapes. For example, in a study of chiral benzimidazoles, DFT was used to gain insights into their structural properties and relate them to their urease inhibition activity. researchgate.net

Molecular Orbital Analysis and Electronic Distribution

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For 5-nitrobenzimidazole, molecular orbital and Mulliken's plot analyses have been conducted to understand its electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a detailed understanding of the electron density distribution within the molecule.

The molecular electrostatic potential (MEP) map is another important outcome of electronic structure calculations. It illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For 5-nitrobenzimidazole, the MEP has been studied to identify reactive centers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Development of Predictive Models for Biological Efficacy

QSAR models have been successfully developed for various benzimidazole derivatives to predict their antimicrobial and anticancer activities. researchgate.netscirp.org These models typically use a range of molecular descriptors, including topological, electronic, and steric parameters, to correlate with biological activity. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build these models. scirp.org

For a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives, a 3D-QSAR study was performed to evaluate their potential against enteroviruses. biointerfaceresearch.com Such models can provide a quantitative understanding of the structure-activity relationship and guide the synthesis of more potent analogs. biointerfaceresearch.com

The predictive power of QSAR models is often validated using internal and external validation techniques, such as leave-one-out cross-validation and prediction on a test set of compounds. nih.gov

Identification of Key Molecular Descriptors and Pharmacophoric Requirements

A crucial outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity. For instance, in a study of benzimidazole derivatives as antibacterial agents, topological parameters like the third-order molecular connectivity index (3χ) were found to be important for activity against Staphylococcus aureus. researchgate.net For activity against Escherichia coli, electronic parameters like the LUMO energy and Kier's second-order alpha shape index (kα2) were significant. researchgate.net

These descriptors help in understanding the pharmacophoric requirements for a particular biological activity. For example, a QSAR study on benzimidazole derivatives inhibiting Mycobacterium tuberculosis revealed the importance of specific structural features for antitubercular activity. scirp.org This information is critical for designing new compounds with enhanced efficacy.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking studies have been extensively performed on benzimidazole derivatives to investigate their binding modes with various protein targets. For example, derivatives have been docked into the active sites of topoisomerase II and DNA gyrase to understand their antibacterial mechanism. researchgate.netresearchgate.net These studies provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. ukm.my

In a study of 5-nitrobenzimidazole, molecular docking was used to affirm its potential as an inhibitor of EGFR and ERα proteins, which are implicated in breast cancer. researchgate.net The results of docking studies are often visualized to understand the 2D and 3D interactions at the active site. researchgate.net

The selection of the protein target is crucial for the relevance of the docking study. For instance, in the context of cancer, EGFR is a common target for benzimidazole derivatives. ukm.my The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity of the compound to the target protein. ukm.my

Below is a table summarizing molecular docking results for representative benzimidazole derivatives against different protein targets.

| Compound/Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

| Keto-benzimidazole | EGFRwt | 3VJO | -8.1 | ukm.my |

| Keto-benzimidazole | T790M mutant | 3VJO | -8.4 | ukm.my |

| Benzimidazole derivative | Topoisomerase II | 1JIJ | Not Specified | researchgate.net |

| Benzimidazole derivative | DNA Gyrase | 1KZN | Not Specified | researchgate.net |

| 5-Nitrobenzimidazole | EGFR | Not Specified | Not Specified | researchgate.net |

| 5-Nitrobenzimidazole | ERα | Not Specified | Not Specified | researchgate.net |

Ligand-Protein Interaction Simulation with Disease-Relevant Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 5-methyl-4-nitro-1H-benzimidazole, and a protein target of therapeutic interest. researchgate.netpensoft.net These simulations provide valuable information about the stability of the ligand-protein complex and the key amino acid residues involved in the binding. researchgate.netnih.gov

Benzimidazole derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes and receptors. nih.govscholarsresearchlibrary.com For instance, docking studies of 5-nitro benzimidazole derivatives have been performed with the AT-2 receptor model to assess their potential as vasorelaxant agents. scholarsresearchlibrary.com The binding affinity and interaction modes predicted by these simulations can guide the design of more potent and selective inhibitors. The benzimidazole scaffold, being aromatic and heterocyclic, can engage in various types of interactions with biological targets, including hydrogen bonding, π–π stacking, and metal ion chelation. researchgate.net

Prediction of Binding Modes, Affinities, and Selectivity

Computational methods are instrumental in predicting how a ligand like 5-methyl-4-nitro-1H-benzimidazole will bind to a protein's active site, the strength of this binding (affinity), and its preference for one target over others (selectivity). pensoft.net Molecular docking simulations can generate multiple possible binding poses (modes) of a ligand within a protein's binding pocket. pensoft.net These poses are then scored based on various energy functions to estimate the binding affinity. nih.gov

For example, in a study on 5-nitro benzimidazole derivatives, docking scores ranged from -14.39 to -36.16, indicating varying degrees of predicted binding affinity for the target receptor. scholarsresearchlibrary.com The selectivity of a compound can be computationally assessed by docking it against a panel of different but related proteins. A compound that shows a significantly better docking score for the intended target compared to off-targets is predicted to be more selective. This in silico selectivity profiling is crucial for minimizing potential side effects.

Table 1: Predicted Binding Affinities of Benzimidazole Derivatives with Target Proteins This table is for illustrative purposes and does not represent actual data for 5-methyl-4-nitro-1H-benzimidazole.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzimidazole Derivative A | Protein Kinase B | -9.8 | Lys179, Glu228, Asp292 |

| Benzimidazole Derivative B | Tyrosine Kinase | -8.5 | Val559, Ala751, Met790 |

| Benzimidazole Derivative C | Cyclooxygenase-2 (COX-2) | -10.2 | Arg120, Tyr355, Ser530 |

Prediction of In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME, must be evaluated. mdpi.comiapchem.org In silico ADME prediction tools have become an integral part of the drug discovery process, allowing for the early assessment of a compound's potential to be absorbed, distributed throughout the body, metabolized, and excreted. mdpi.comiapchem.org

Assessment of Drug-Likeness and Oral Bioavailability Potential

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several empirical rules, such as Lipinski's Rule of Five, are commonly used to assess drug-likeness. nih.gov These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

In silico tools can calculate these properties for 5-methyl-4-nitro-1H-benzimidazole and predict its compliance with these rules. nih.gov For instance, a study on benzimidazole derivatives showed that most compounds obeyed Lipinski's rule, suggesting good oral absorption potential. nih.gov The total polar surface area (TPSA) is another important parameter, with values less than 140 Ų generally indicating good oral bioavailability. nih.gov The percentage of absorption (%ABS) can also be estimated using computational models. nih.gov

Table 2: In Silico ADME Predictions for a Hypothetical Benzimidazole Derivative This table is for illustrative purposes and does not represent actual data for 5-methyl-4-nitro-1H-benzimidazole.

| Parameter | Predicted Value | Acceptable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (g/mol) | 191.16 | < 500 |

| logP (Octanol/Water Partition Coefficient) | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Total Polar Surface Area (TPSA) (Ų) | 79.45 | < 140 |

| Oral Bioavailability | High | - |

Theoretical Evaluation of Molecular Interactions with Biological Systems

Computational methods can also provide insights into how a molecule like 5-methyl-4-nitro-1H-benzimidazole might interact with various biological systems at a molecular level. This includes predicting its potential to cross biological barriers, such as the blood-brain barrier, and its likelihood of being a substrate for metabolic enzymes like the cytochrome P450 family. mdpi.comjaptronline.com

The distribution of a drug within the body can be estimated by calculating parameters like the volume of distribution. japtronline.com The potential for a compound to cause toxicity can also be predicted in silico by assessing its likelihood of interacting with off-target proteins or by using models that predict adverse outcomes like mutagenicity. mdpi.com

Reaction Mechanism Studies through Computational Approaches (e.g., Reaction Enthalpies)

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including those involved in the synthesis or metabolism of 5-methyl-4-nitro-1H-benzimidazole. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.net

By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathway and calculate important thermodynamic quantities like reaction enthalpies. nih.gov For example, computational studies have been used to model the reaction enthalpies for the antioxidant activity of benzimidazole derivatives, helping to elucidate whether the mechanism proceeds via hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.gov Such studies are crucial for understanding the reactivity and stability of the compound.

Academic Research on Medicinal Chemistry and Biological Target Interactions of 5 Methyl 4 Nitro 1h Benzimidazole Analogues

General Pharmacological Significance of Benzimidazole (B57391) Scaffolds in Drug Discovery

The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The versatility of the benzimidazole nucleus allows for the synthesis of a vast number of derivatives with diverse therapeutic applications.

The pharmacological importance of benzimidazoles is attributed to their structural similarity to naturally occurring purine nucleosides, which enables them to interact with various biopolymers within living systems. This interaction is facilitated by the physicochemical properties of the benzimidazole ring, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. These properties are crucial for the binding of benzimidazole-containing molecules to the active sites of enzymes and receptors.

Numerous clinically approved drugs feature the benzimidazole core, highlighting its significance in drug development. These drugs span a wide array of therapeutic areas, including:

Anti-infective agents: This includes anthelmintics (e.g., albendazole, mebendazole), antibacterials, antifungals, and antivirals.

Anticancer agents: Benzimidazole derivatives have shown efficacy against various cancer cell lines through different mechanisms of action.

Proton pump inhibitors: Drugs like omeprazole and lansoprazole, used to treat acid-related gastrointestinal disorders, are based on the benzimidazole scaffold.

Antihypertensives: Certain benzimidazole derivatives exhibit blood pressure-lowering effects.

Antihistamines: Some compounds possess H1-antihistaminic activity.

The continued interest in benzimidazole derivatives in drug discovery is driven by the potential to synthesize novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Researchers are actively exploring new synthetic methodologies and structure-activity relationships (SAR) to design next-generation benzimidazole-based therapeutics.

Research into Anti-Infective Potentials

The benzimidazole scaffold has been extensively investigated for its antibacterial properties. The presence of a nitro group, as in 5-methyl-4-nitro-1H-benzimidazole analogues, can significantly influence this activity. Research has shown that nitro-substituted benzimidazoles exhibit potent activity against a range of bacterial strains.

A study on N-substituted 6-nitro-1H-benzimidazole derivatives demonstrated their potential as antibacterial agents. Several synthesized compounds were tested against various bacterial strains, including Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values of some of the most active compounds are presented in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-substituted 6-nitro-1H-benzimidazole Derivatives against Bacterial Strains (μg/mL)

| Compound | E. coli | S. faecalis | MSSA | MRSA |

|---|---|---|---|---|

| 1d | 8 | 4 | 2 | 4 |

| 2d | 8 | 4 | 2 | 4 |

| 3s | 4 | 2 | 2 | 2 |

| 4b | 16 | 8 | 4 | 8 |

| 4k | 2 | 2 | 2 | 2 |

| Ciprofloxacin (Standard) | 8 | 16 | 8 | 16 |

The results indicate that several of the tested 6-nitro-1H-benzimidazole derivatives exhibited potent antibacterial activity, with some compounds (e.g., 4k ) showing MIC values lower than the standard drug, ciprofloxacin, against the tested strains. These findings highlight the potential of nitrobenzimidazole scaffolds in the development of new antibacterial agents.

Analogues of 5-methyl-4-nitro-1H-benzimidazole have also been explored for their antifungal properties. The nitro group can contribute to the antifungal efficacy of the benzimidazole core. Research has demonstrated that certain nitrobenzimidazole derivatives are effective against various fungal pathogens.

In the same study that evaluated antibacterial activity, the N-substituted 6-nitro-1H-benzimidazole derivatives were also screened for their antifungal activity against Candida albicans and Aspergillus niger. The following table summarizes the MIC values for the most potent compound.

Table 2: Minimum Inhibitory Concentration (MIC) of Compound 4k against Fungal Pathogens (μg/mL)

| Compound | C. albicans | A. niger |

|---|---|---|

| 4k | 8 | 16 |

| Fluconazole (Standard) | 4 | 128 |

Compound 4k demonstrated notable antifungal activity, particularly against C. albicans, with an MIC value comparable to the standard drug fluconazole. This suggests that the nitrobenzimidazole scaffold is a promising starting point for the development of novel antifungal agents.

Benzimidazole derivatives are well-established as effective antiparasitic agents, particularly as anthelmintics. The addition of a nitro group to the benzimidazole or a related imidazole structure can enhance its activity against various parasites.

A study focused on 5-aryl-1-methyl-4-nitroimidazoles, which are structurally related to 5-methyl-4-nitro-1H-benzimidazole, investigated their in vitro activity against the protozoan parasites Entamoeba histolytica and Giardia intestinalis. The results, presented as the half-maximal inhibitory concentration (IC50), are shown below.

Table 3: In Vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Analogues (IC50 in μM)

| Compound | E. histolytica | G. intestinalis |

|---|---|---|

| 5a (Ar = Phenyl) | 2.31 | 2.31 |

| 5b (Ar = 4-Methylphenyl) | 4.43 | 4.43 |

| 5c (Ar = 4-Methoxyphenyl) | 2.03 | 2.03 |

| 5d (Ar = 4-Fluorophenyl) | 2.12 | 2.12 |

| 5e (Ar = 4-Chlorophenyl) | 1.72 | 1.72 |

| 5f (Ar = 3-Chlorophenyl) | 1.47 | 1.47 |

| Metronidazole (Standard) | 2.89 | 2.89 |

The study found that several of the synthesized 5-aryl-1-methyl-4-nitroimidazole derivatives exhibited potent activity against both parasites, with some compounds (e.g., 5f ) being more potent than the standard drug, metronidazole.

Furthermore, research on 2-substituted 5-nitrobenzimidazole (B188599) derivatives has demonstrated their anthelmintic activity against the earthworm Pheretima posthuma. The time taken for paralysis and death of the worms was recorded at different concentrations.

Table 4: Anthelmintic Activity of a 2-Substituted 5-Nitrobenzimidazole Derivative

| Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

|---|---|---|

| 25 | 48 ± 0.09 | 55 ± 0.10 |

| 50 | 36 ± 0.05 | 44 ± 0.20 |

| 100 | 28 ± 0.12 | 35 ± 0.25 |

| Albendazole (Standard) | 19 ± 0.30 | 25 ± 0.45 |

These findings underscore the potential of nitro-substituted benzimidazole and imidazole analogues in the development of new treatments for parasitic infections.

The antiviral potential of benzimidazole derivatives has been a subject of considerable research. While specific studies on the antiviral activity of 5-methyl-4-nitro-1H-benzimidazole are limited, the broader class of benzimidazoles has shown promise against a variety of viruses.

A library of assorted benzimidazole derivatives was screened for their antiviral activity against a panel of ten RNA and DNA viruses. Several compounds displayed activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). The half-maximal effective concentration (EC50) and selectivity index (SI) were determined for the most active compounds.

Table 5: Antiviral Activity of Selected Benzimidazole Derivatives

| Virus | Compound | EC50 (μM) | SI |

|---|---|---|---|

| CVB-5 | Derivative A | 9 | >11 |

| CVB-5 | Derivative B | 12 | >8.3 |

| RSV | Derivative C | 5 | ≥20 |

| RSV | Derivative D | 7 | >14.3 |

While these results are for general benzimidazole derivatives and not specifically for 5-methyl-4-nitro-1H-benzimidazole analogues, they indicate that the benzimidazole scaffold is a viable starting point for the development of novel antiviral agents. Further research is needed to explore the specific impact of the methyl and nitro substitutions on antiviral activity.

Cancer Research Applications

Benzimidazole derivatives have emerged as a significant class of compounds in cancer research due to their ability to interact with various targets involved in cancer cell proliferation and survival. The introduction of a nitro group can enhance the cytotoxic activity of the benzimidazole scaffold.

Studies on N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated their potent anticancer activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for the most active compounds against five different cell lines.

Table 6: Anticancer Activity of Selected N-substituted 6-nitro-1H-benzimidazole Derivatives (IC50 in μg/mL)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | PC-3 (Prostate) |

|---|---|---|---|---|---|

| 1d | 2.14 | 3.48 | 4.12 | 5.62 | 6.84 |

| 2d | 1.84 | 2.96 | 3.54 | 4.82 | 5.86 |

| 3s | 3.12 | 4.26 | 5.08 | 6.94 | 8.42 |

| 4b | 4.56 | 6.22 | 7.42 | 10.12 | 12.28 |

| 4k | 2.88 | 3.92 | 4.68 | 6.38 | 7.74 |

| Paclitaxel (Standard) | 1.38 | 2.13 | 2.56 | 3.49 | 4.24 |

The results show that several of the synthesized 6-nitro-1H-benzimidazole derivatives exhibit significant cytotoxic activity against the tested cancer cell lines, with some compounds showing IC50 values in the low micromolar range. These findings suggest that the nitrobenzimidazole scaffold is a promising framework for the design and development of novel anticancer agents.

In Vitro Antitumor and Anticancer Activity Studies

Benzimidazole derivatives are well-established as potential anticancer therapeutics, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. nih.govnveo.org The inclusion of a nitro group, as seen in 5-methyl-4-nitro-1H-benzimidazole analogues, has been a strategic focus in enhancing this activity. Studies have shown that substituted benzimidazoles possess significant cytotoxic action against various tumor cell lines, including those of the breast, colon, lung, leukemia, and melanoma. nveo.org

Research into 2-methyl-5(6)-nitro-1H-benzimidazole derivatives has demonstrated their potency against breast cancer. researchgate.net Further investigations on N-substituted 6-nitro-1H-benzimidazole compounds revealed strong anticancer activity against five different human cancer cell lines, with IC₅₀ values indicating significant efficacy. nih.gov The antiproliferative effects are often enhanced by specific substitutions on the benzimidazole core, which can improve DNA binding affinity and cytotoxicity. nih.gov For instance, the presence of an oxadiazole conjugate has been found to enhance antiproliferative effects compared to other heterocyclic moieties. nih.gov

The following table summarizes the in vitro anticancer activity of selected benzimidazole analogues against various human cancer cell lines.

| Compound Series | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| N-substituted 6-nitro-1H-benzimidazoles | MCF-7 (Breast) | 1.84 - 9.75 | nih.gov |

| HCT-116 (Colon) | 2.15 - 10.28 | nih.gov | |

| HepG2 (Liver) | 2.03 - 8.91 | nih.gov | |

| A-549 (Lung) | 2.46 - 9.14 | nih.gov | |

| PC-3 (Prostate) | 1.92 - 8.66 | nih.gov |

IC₅₀ (half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Investigations: DNA/RNA Intercalation and Tubulin Polymerization Interference

The anticancer properties of benzimidazole analogues are attributed to several mechanisms of action at the cellular level. Two of the most significant are the disruption of nucleic acid function and interference with the mitotic spindle.

DNA/RNA Intercalation: The structural similarity of the benzimidazole moiety to natural nucleotides facilitates its interaction with DNA and RNA. nveo.org These compounds can bind to DNA through several modes, including intercalation, minor groove binding, and electrostatic interactions. researchgate.netnih.gov Intercalation involves the stacking of the flat aromatic ring system of the benzimidazole derivative between the base pairs of the DNA double helix. nih.gov This interaction causes structural changes, such as the unwinding and lengthening of the DNA helix, which can inhibit DNA replication and transcription, ultimately leading to the death of rapidly dividing cancer cells. nih.gov Certain benzimidazole-triazole hybrids have been recognized as potent anti-proliferative agents that specifically intercalate into the minor grooves of DNA. nih.gov